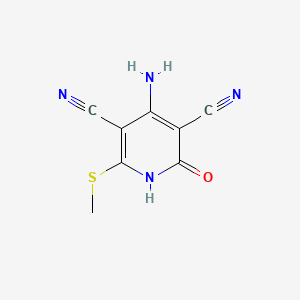![molecular formula C13H12F3N3O2 B7852305 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7852305.png)
6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core substituted with a methoxymethyl group and a trifluoromethyl anilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Trifluoromethyl Anilino Group: The trifluoromethyl anilino group can be attached through a nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the pyrimidinone core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine derivative.
Substitution: The trifluoromethyl anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products include formyl or carboxyl derivatives.
Reduction: Products include dihydropyrimidine derivatives.
Substitution: Products include halogenated or nitrated derivatives.
科学的研究の応用
6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrimidinone core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
6-(methoxymethyl)-2-[3-(methyl)anilino]-1H-pyrimidin-4-one: Similar structure but lacks the trifluoromethyl group.
6-(methoxymethyl)-2-[3-(chloromethyl)anilino]-1H-pyrimidin-4-one: Similar structure but contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
特性
IUPAC Name |
6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-7-10-6-11(20)19-12(18-10)17-9-4-2-3-8(5-9)13(14,15)16/h2-6H,7H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYLMPKJHXETA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
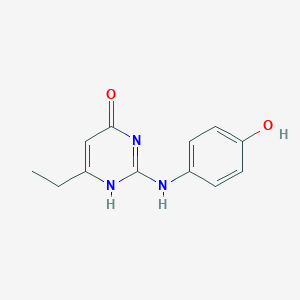
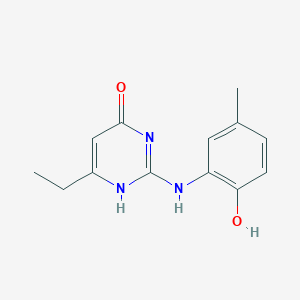
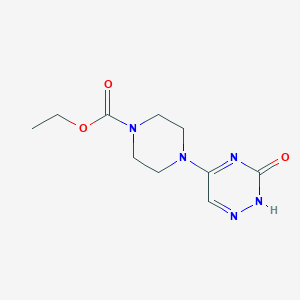
![4,5-Dimethyl-2-[(3-oxo-1-cyclohexen-1-YL)amino]-3-thiophenecarbonitrile](/img/structure/B7852250.png)
![Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate](/img/structure/B7852257.png)
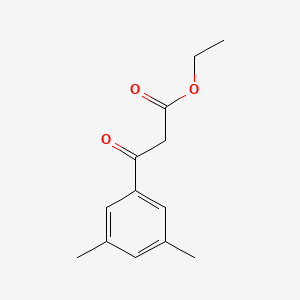
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B7852262.png)
![Propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852267.png)
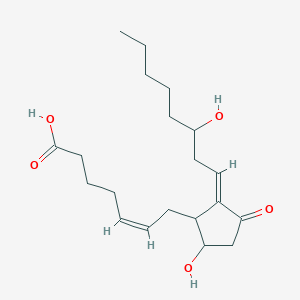
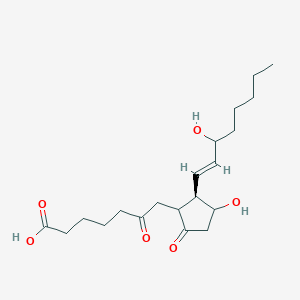
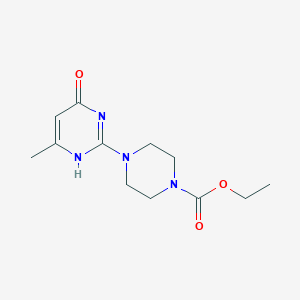
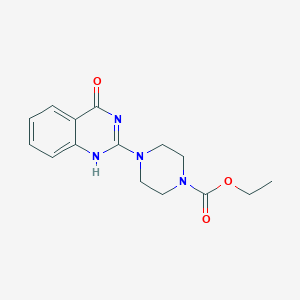
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)
